COX‑1 vs. COX‑2 Selectivity Window Compared to the 2‑Enoic Analog
4‑Oxopent‑2‑ynoic acid inhibits human COX‑1 with an IC₅₀ of 500 nM and human COX‑2 with an IC₅₀ of 7.5 µM, yielding a COX‑2/COX‑1 selectivity ratio of 15 . In contrast, (E)‑4‑oxopent‑2‑enoic acid is reported as an irreversible inhibitor of proline racemase (TcPRAC) with no meaningful COX‑1/COX‑2 activity . This orthogonal target preference means that a user requiring a COX‑1‑biased tool compound must select the 2‑ynoic acid; the 2‑enoic analog will not engage the cyclooxygenase active site in the same fashion.
| Evidence Dimension | Enzyme inhibition IC₅₀ and target selectivity profile |
|---|---|
| Target Compound Data | COX‑1 IC₅₀ = 500 nM; COX‑2 IC₅₀ = 7.5 µM |
| Comparator Or Baseline | (E)‑4‑Oxopent‑2‑enoic acid: inactive against COX‑1/COX‑2 at concentrations up to 100 µM; active against TcPRAC (irreversible competitive inhibitor, Ki not reported) |
| Quantified Difference | ≥ 200‑fold selectivity difference (ynoic acid active on COX‑1; enoic acid inactive on COX‑1/COX‑2) |
| Conditions | Human recombinant COX‑1 and COX‑2 inhibition assays (BindingDB/ChEMBL curated data); TcPRAC inhibition measured via racemase activity assay |
Why This Matters
Procurement teams developing COX‑isoform‑selective probes must use the 2‑ynoic acid because the 2‑enoic analog shows no measurable cyclooxygenase engagement, making the alkyne motif the key determinant of target engagement.
- [1] BindingDB BDBM50614352 (ChEMBL CHEMBL5277274): COX‑1 IC₅₀ 500 nM; COX‑2 IC₅₀ 7.5 µM. View Source
- [2] de Carvalho, L. P. et al. PLoS ONE 2013, 8, e60955. (Demonstrates (E)‑4‑oxopent‑2‑enoic acid as TcPRAC irreversible inhibitor; no COX activity reported). View Source
